1-[(tert-butoxy)methyl]-4-nitrobenzene
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Overview
Description
1-[(tert-butoxy)methyl]-4-nitrobenzene is an organic compound with the molecular formula C11H15NO3. It is characterized by a tert-butoxy group attached to a benzene ring substituted with a nitro group.
Preparation Methods
The synthesis of 1-[(tert-butoxy)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl alcohol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-[(tert-butoxy)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, bases like potassium carbonate for substitution reactions, and solvents such as DMF and acetone . Major products formed from these reactions include 1-[(tert-butoxy)methyl]-4-aminobenzene and other substituted benzene derivatives .
Scientific Research Applications
1-[(tert-butoxy)methyl]-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)methyl]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tert-butoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
1-[(tert-butoxy)methyl]-4-nitrobenzene can be compared with other similar compounds such as:
1-[(tert-butoxy)methyl]-4-aminobenzene: This compound has an amino group instead of a nitro group, which alters its reactivity and applications.
1-[(tert-butoxy)methyl]-4-methylbenzene:
1-[(tert-butoxy)methyl]-4-chlorobenzene: The chloro group provides different reactivity patterns compared to the nitro group.
The uniqueness of this compound lies in its combination of a tert-butoxy group and a nitro group, which provides a distinct set of chemical properties and reactivity patterns .
Properties
CAS No. |
162954-42-9 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxymethyl]-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-8-9-4-6-10(7-5-9)12(13)14/h4-7H,8H2,1-3H3 |
InChI Key |
BRFYXVGVZPVEKE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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